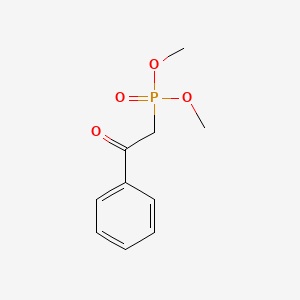

Dimethyl 2-oxo-2-phenylethylphosphonate

Übersicht

Beschreibung

Dimethyl 2-oxo-2-phenylethylphosphonate is a useful research compound. Its molecular formula is C10H13O4P and its molecular weight is 228.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

Dimethyl 2-oxo-2-phenylethylphosphonate is primarily used as a reactant in various organic transformations:

- Asymmetric Michael Addition

- Gem-Chlorofluorination

- Cyclocondensation Reactions

- Diazo Transfer Reactions

- Horner-Wadsworth-Emmons Reaction

- Inverse-Electron-Demand Diels-Alder Reactions

Study 1: Oxyphosphorylation Reactions

A recent study explored the use of this compound in oxyphosphorylation reactions involving terminal alkynes. The reaction was catalyzed by copper(II) salts and iron(III) chloride, yielding β-ketophosphonates with moderate to good yields (26–62%). This study highlighted the compound's role in enhancing reaction efficiency and selectivity under optimized conditions .

Study 2: Synthesis of Arylphosphonates

Another investigation focused on the cyclocondensation reactions involving this compound to synthesize arylphosphonates. The study demonstrated that varying reaction conditions, such as temperature and catalyst choice, significantly influenced product yields and selectivity, showcasing its utility in producing valuable intermediates for drug development .

Summary Table of Applications

Eigenschaften

CAS-Nummer |

1015-28-7 |

|---|---|

Molekularformel |

C10H13O4P |

Molekulargewicht |

228.18 g/mol |

IUPAC-Name |

2-dimethoxyphosphoryl-1-phenylethanone |

InChI |

InChI=1S/C10H13O4P/c1-13-15(12,14-2)8-10(11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |

InChI-Schlüssel |

MBYFZYKLKDLPEU-UHFFFAOYSA-N |

Kanonische SMILES |

COP(=O)(CC(=O)C1=CC=CC=C1)OC |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.